3-(Trifluoromethyl)phenylboronic acid mida ester
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Overview
Description
3-(Trifluoromethyl)phenylboronic acid mida ester is a protected boronic acid derivative. It is known for its stability and prolonged shelf life, which makes it a valuable reagent in organic synthesis. The compound is particularly useful in Suzuki-Miyaura coupling reactions, where it allows for selective and iterative cross-coupling sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenylboronic acid mida ester typically involves the reaction of 3-(Trifluoromethyl)phenylboronic acid with methylimindodiacetic acid (MIDA). The reaction is carried out under mild conditions to ensure the stability of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenylboronic acid mida ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .
Scientific Research Applications
3-(Trifluoromethyl)phenylboronic acid mida ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)phenylboronic acid mida ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid derivative transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid MIDA Ester: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)phenylboronic Acid MIDA Ester: Similar but with the trifluoromethyl group in a different position.
3-Trifluoromethoxyphenylboronic Acid MIDA Ester: Similar but with a trifluoromethoxy group instead of trifluoromethyl.
Uniqueness
3-(Trifluoromethyl)phenylboronic acid mida ester is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in certain reactions .
Properties
Molecular Formula |
C12H11BF3NO4 |
---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
6-methyl-2-[3-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H11BF3NO4/c1-17-6-10(18)20-13(21-11(19)7-17)9-4-2-3-8(5-9)12(14,15)16/h2-5H,6-7H2,1H3 |
InChI Key |
LLURJNPFJFOREC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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